4-Ethyl Substitution Introduces a Unique Structural Vector Absent in 1-Methyl-3-propyl-1H-pyrazol-5-amine
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine contains a C-4 ethyl substituent that is absent in the commercially prevalent analog 1-methyl-3-propyl-1H-pyrazol-5-amine (CAS 1152656-94-4). This additional alkyl group provides a distinct steric footprint and a new vector for hydrophobic interactions. In SAR studies of 4-alkylpyrazoles, the elongation of the alkyl chain at the 4-position directly correlates with increased inhibitory potency against liver alcohol dehydrogenase, with the 4-isopentyl derivative demonstrating superior inhibition compared to shorter chain analogs [1]. The target compound's 4-ethyl group represents an intermediate chain length that balances potency gains with synthetic tractability.
| Evidence Dimension | Presence of C-4 alkyl substituent |
|---|---|
| Target Compound Data | Contains 4-ethyl group (C₂H₅) |
| Comparator Or Baseline | 1-Methyl-3-propyl-1H-pyrazol-5-amine (CAS 1152656-94-4): No C-4 substitution (H) |
| Quantified Difference | Qualitative structural difference; chain elongation at C-4 increases ADH inhibitory potency per class-level SAR |
| Conditions | Structural comparison; class-level SAR derived from 4-alkylpyrazole studies on liver alcohol dehydrogenase |
Why This Matters
The 4-ethyl group provides a distinct hydrophobic interaction point and a vector for further derivatization, enabling exploration of chemical space inaccessible with unsubstituted analogs.
- [1] Rozas I, Martín M. Effect of branching in 4-alkylpyrazoles on liver alcohol dehydrogenase inhibition: a shape analysis study. J Mol Graph. 1994;12(4):267-74, 290-1. View Source
